2,3-Dibromobutane

Description

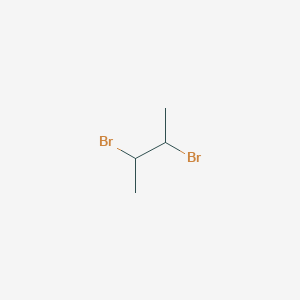

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWFOGWXLJPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871128 | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.8 [mmHg] | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5408-86-6, 598-71-0, 5780-13-2 | |

| Record name | 2,3-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-dibromo-, (R*,R*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 2,3-dibromobutane, a classic model for understanding the principles of stereochemistry. The presence of two chiral centers in this molecule gives rise to a pair of enantiomers and a meso compound, offering a clear illustration of chirality, diastereomerism, and optical activity.

Core Concepts in the Stereochemistry of 2,3-Dibromobutane

2,3-Dibromobutane possesses two stereogenic centers at carbons 2 and 3. While the 2n rule would predict a maximum of four stereoisomers (where n=2), the symmetry of the molecule results in only three distinct stereoisomers.[1] These are a pair of enantiomers, (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane, and a single meso compound, (2R,3S)-2,3-dibromobutane.[2]

-

Enantiomers: The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other.[2] They possess chiral properties and are optically active, rotating plane-polarized light to an equal but opposite degree.[2]

-

Meso Compound: The (2R,3S) isomer has a plane of symmetry, making it achiral despite the presence of two chiral centers.[2] This internal symmetry means the compound is not optically active.[2]

-

Diastereomers: The meso compound is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers, as they are stereoisomers that are not mirror images of each other.

Quantitative Data of 2,3-Dibromobutane Stereoisomers

The distinct spatial arrangements of the stereoisomers of 2,3-dibromobutane lead to measurable differences in their physical properties. The following table summarizes key quantitative data for each isomer.

| Property | (2R,3R)-2,3-Dibromobutane | (2S,3S)-2,3-Dibromobutane | meso-2,3-Dibromobutane (B1593828) | Racemic (±)-2,3-Dibromobutane |

| Configuration | 2R, 3R | 2S, 3S | 2R, 3S | 50:50 mixture of (2R,3R) and (2S,3S) |

| Melting Point (°C) | Data not readily available | Data not readily available | -24 | Data not readily available |

| Boiling Point (°C) | Data not readily available | Data not readily available | 157 | 157 (mixture of isomers) |

| **Specific Rotation (°) ** | +5.756 | -5.756 | 0 | 0 |

Note: Specific boiling and melting points for the individual enantiomers are not readily found in the surveyed literature, likely due to their similar physical properties to the racemic mixture.

Experimental Protocols: Stereospecific Synthesis

The stereoisomers of 2,3-dibromobutane can be selectively synthesized through the stereospecific addition of bromine to the geometric isomers of 2-butene.

Synthesis of Racemic (±)-2,3-Dibromobutane from cis-2-Butene (B86535)

The anti-addition of bromine to cis-2-butene results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[3] The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion can occur with equal probability at either carbon of the intermediate, leading to a 50:50 mixture of the two enantiomers.[3]

Detailed Experimental Protocol:

Synthesis of meso-2,3-Dibromobutane from trans-2-Butene

The anti-addition of bromine to trans-2-butene stereospecifically yields the meso-2,3-dibromobutane isomer.[4] Similar to the reaction with the cis-isomer, this reaction also proceeds via a cyclic bromonium ion intermediate. However, due to the stereochemistry of the starting material, the subsequent anti-attack by the bromide ion results in the formation of the achiral meso compound.[4]

Detailed Experimental Protocol:

While a specific, detailed protocol was not found in the surveyed literature, a general laboratory procedure would involve the dropwise addition of a solution of bromine in an inert solvent to a solution of trans-2-butene, with appropriate temperature control and subsequent workup and purification steps.

Separation of Enantiomers

The separation of the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane, a process known as resolution, is necessary to obtain the pure enantiomers.

Chiral Chromatography

Chiral chromatography is a powerful technique for separating enantiomers. While a specific protocol for 2,3-dibromobutane was not detailed in the search results, the general principle involves passing the racemic mixture through a chromatography column containing a chiral stationary phase. The differential interaction of the two enantiomers with the chiral stationary phase leads to their separation.

Resolution via Diastereomeric Salt Formation

Another common method for resolving a racemic mixture is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[5] Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. After separation, the original enantiomers can be regenerated. A specific resolving agent and detailed protocol for 2,3-dibromobutane were not identified in the surveyed literature.

Visualizing Stereochemical Relationships

The relationships between the stereoisomers of 2,3-dibromobutane can be effectively visualized using diagrams.

Caption: Relationships between the stereoisomers of 2,3-dibromobutane.

Caption: Stereospecific synthesis of 2,3-dibromobutane stereoisomers.

References

An In-Depth Guide to the Enantiomers of 2,3-Dibromobutane

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemistry of 2,3-dibromobutane, a classic model for understanding enantiomers, diastereomers, and meso compounds. This document outlines the distinct stereoisomers, their physicochemical properties, and detailed experimental protocols for their synthesis and separation, serving as a critical resource for professionals in chemical research and development.

The Stereoisomerism of 2,3-Dibromobutane

2,3-Dibromobutane (C₄H₈Br₂) is a halogenated alkane featuring two stereogenic centers at carbons C2 and C3. The presence of two such centers allows for a maximum of 2ⁿ = 4 stereoisomers.[1] However, due to the symmetrical nature of the substitution on the butane (B89635) backbone (both chiral carbons are bonded to a hydrogen, a bromine, and a methyl group), only three distinct stereoisomers exist.[2] These are a pair of enantiomers and an achiral meso compound.[3]

-

Enantiomers: The (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane isomers are non-superimposable mirror images of each other.[3] These molecules are chiral and optically active; they rotate plane-polarized light to an equal magnitude but in opposite directions.[3] A 50:50 mixture of these two enantiomers is known as a racemic mixture, which is optically inactive overall.

-

Meso Compound: The third stereoisomer has the configuration (2R,3S). Its mirror image is (2S,3R), but these two are superimposable upon a 180° rotation and thus represent the same, single compound.[1] This molecule possesses an internal plane of symmetry, which renders it achiral and optically inactive, despite the presence of two chiral centers. This specific type of stereoisomer is referred to as a meso compound.

-

Diastereomers: The meso form is a diastereomer of both the (2R,3R) and the (2S,3S) enantiomers. Diastereomers are stereoisomers that are not mirror images of one another and have distinct physical properties.[4]

The relationships between these stereoisomers are visualized in the diagram below.

Physicochemical Properties of Stereoisomers

Enantiomers exhibit identical physical properties in an achiral environment, with the sole exception of their interaction with plane-polarized light.[3] Diastereomers, however, have different physical properties, which allows for their separation using standard laboratory techniques like distillation or chromatography.[4] The known quantitative data for the stereoisomers of 2,3-dibromobutane are summarized below.

| Property | (2R,3R)-2,3-dibromobutane | (2S,3S)-2,3-dibromobutane | meso-2,3-dibromobutane |

| Molecular Weight ( g/mol ) | 215.91 | 215.91 | 215.91 |

| Boiling Point (°C at 760 mmHg) | ~166-167 (as racemate) | ~166-167 (as racemate) | 161 |

| Density (g/mL at 25°C) | ~1.76 (as racemate) | ~1.76 (as racemate) | 1.767 - 1.774 |

| Refractive Index (n20/D) | ~1.5126 (as racemate) | ~1.5126 (as racemate) | 1.502 - 1.515 |

| Specific Rotation [α]D | +5.756° (inferred) | -5.756°[5] | 0° (achiral) |

Table 1: Comparison of Physicochemical Properties of 2,3-Dibromobutane Stereoisomers.

Experimental Protocols

Stereospecific Synthesis

The stereoisomers of 2,3-dibromobutane can be selectively synthesized through the electrophilic addition of molecular bromine (Br₂) across the double bond of cis- or trans-2-butene. The reaction proceeds via a cyclic bromonium ion intermediate, which dictates the anti-addition of the two bromine atoms.

Protocol 1: Synthesis of Racemic (±)-2,3-Dibromobutane

This protocol yields the enantiomeric pair ((2R,3R) and (2S,3S)).

-

Reactants: cis-2-butene (B86535), molecular bromine (Br₂), and an inert solvent (e.g., dichloromethane, CH₂Cl₂).

-

Procedure: a. In a round-bottom flask fitted with a dropping funnel and protected from light, dissolve cis-2-butene in CH₂Cl₂ and cool the solution in an ice bath (0°C). b. Slowly add a solution of Br₂ in CH₂Cl₂ dropwise to the stirred alkene solution. The characteristic red-brown color of bromine will disappear upon reaction. Continue addition until a faint, persistent bromine color remains. c. Allow the reaction mixture to warm to room temperature. d. Wash the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any excess bromine, followed by a water wash. e. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Outcome: The anti-addition of bromine to cis-2-butene results in the formation of a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.[6]

Protocol 2: Synthesis of meso-2,3-Dibromobutane

-

Reactants: trans-2-butene, molecular bromine (Br₂), and an inert solvent (e.g., CH₂Cl₂).

-

Procedure: Follow the same procedure as described in Protocol 1, substituting trans-2-butene for cis-2-butene.

-

Outcome: The anti-addition of bromine to trans-2-butene stereospecifically yields the achiral meso-2,3-dibromobutane.[7][8][9]

Resolution of Enantiomers

Since 2,3-dibromobutane lacks acidic or basic functional groups, classical resolution via diastereomeric salt formation is not applicable. The separation of the (2R,3R) and (2S,3S) enantiomers from the racemic mixture must be achieved using modern chromatographic techniques.

Protocol 3: Enantiomeric Resolution via Preparative Chiral Chromatography

-

Principle: Preparative chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the method of choice.[10][11] This technique employs a stationary phase that is itself chiral. The enantiomers in the racemic mixture interact differently with this chiral stationary phase (CSP), forming transient diastereomeric complexes with different energies of formation. This leads to different retention times, allowing for their separation.

-

Methodology: a. Column Selection: A suitable chiral column must be selected. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and effective for a wide range of racemates. b. Method Development: An analytical-scale screening is first performed to find the optimal mobile phase and column that provide baseline separation of the two enantiomers. For HPLC, this typically involves testing various mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). For SFC, supercritical CO₂ is used as the main mobile phase with an alcohol co-solvent.[12] c. Scale-Up: Once an effective analytical method is established, it is scaled up to a preparative column with a larger diameter. The racemic mixture of 2,3-dibromobutane is dissolved in the mobile phase and injected onto the column. d. Fraction Collection: A detector (e.g., UV-Vis or mass spectrometer) monitors the column eluent. The two separate peaks corresponding to each enantiomer are collected in different fractions. e. Isolation: The solvent is removed from each collected fraction (typically by rotary evaporation) to yield the isolated, enantiomerically pure (2R,3R)- and (2S,3S)-2,3-dibromobutane.

The overall workflow from synthesis to pure enantiomers is depicted below.

Conclusion

The stereoisomers of 2,3-dibromobutane provide an essential framework for understanding fundamental concepts of stereochemistry. The existence of a chiral enantiomeric pair and an achiral meso diastereomer highlights the structural nuances that govern molecular properties. The distinct physicochemical characteristics of these isomers necessitate stereocontrolled synthesis and advanced chromatographic resolution techniques. The protocols and data presented herein offer a detailed guide for the synthesis, characterization, and separation of these important model compounds, providing a valuable resource for professionals engaged in chemical synthesis and drug development.

References

- 1. The number of optical isomers for 2,3-Dibromobutane is :- | Sathee Forum [forum.prutor.ai]

- 2. allen.in [allen.in]

- 3. fiveable.me [fiveable.me]

- 4. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 5. Solved (2S,3S)-2,3-dibromobutane has a specific rotation of | Chegg.com [chegg.com]

- 6. organic chemistry - How to get (2R,3R)-2,3-dibromobutane from but-2-yne? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. When trans-2-butene is treated with bromine, it yields a 2,3-dibromobutan.. [askfilo.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chiraltech.com [chiraltech.com]

- 11. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

An In-depth Technical Guide to meso-2,3-Dibromobutane: Structure, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-2,3-dibromobutane (B1593828) is a halogenated alkane that serves as a key example in the study of stereochemistry. This technical guide provides a comprehensive overview of its structure, properties, and characteristic reactions. The document details the stereospecific synthesis of meso-2,3-dibromobutane, its physical and spectroscopic properties, and its conversion to other stereoisomers through controlled reactions. This guide is intended to be a valuable resource for researchers and professionals in organic chemistry and drug development, providing both foundational knowledge and practical data.

Molecular Structure and Stereochemistry

Meso-2,3-dibromobutane (C₄H₈Br₂) is an achiral molecule that contains two chiral centers. The molecule possesses an internal plane of symmetry, which renders it optically inactive. This plane of symmetry bisects the C2-C3 bond, with one half of the molecule being the mirror image of the other. The stereochemical configuration of the two chiral carbons are opposite (2R, 3S or 2S, 3R), leading to the meso designation.

This unique structural feature makes meso-2,3-dibromobutane a diastereomer of the chiral enantiomeric pair, (2R, 3R)- and (2S, 3S)-2,3-dibromobutane. Understanding the relationship between these stereoisomers is fundamental to the principles of stereochemistry.

Physical and Chemical Properties

Meso-2,3-dibromobutane is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈Br₂ | |

| Molecular Weight | 215.91 g/mol | |

| CAS Number | 5780-13-2 | |

| Density | 1.767 g/mL at 25 °C | |

| Boiling Point | 73-74 °C at 47 mmHg | |

| Melting Point | Not available | |

| Refractive Index (n20/D) | 1.51 | |

| Flash Point | 105 °C (closed cup) | |

| Appearance | Liquid | |

| Solubility | Insoluble in water, soluble in organic solvents. |

Experimental Protocols

Synthesis of meso-2,3-Dibromobutane from trans-2-Butene

The stereospecific synthesis of meso-2,3-dibromobutane is a classic example of an electrophilic addition of a halogen to an alkene. The anti-addition of bromine to trans-2-butene yields the meso product.[1][2]

General Experimental Protocol:

-

Dissolution: Dissolve trans-2-butene in a suitable inert solvent, such as dichloromethane (B109758) or carbon tetrachloride, in a reaction flask protected from light.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent to the alkene solution at a low temperature (e.g., 0 °C) with constant stirring. The characteristic red-brown color of bromine will disappear as it reacts.

-

Reaction Monitoring: Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

-

Work-up: Quench the excess bromine with a reducing agent, such as a saturated solution of sodium thiosulfate (B1220275). Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure meso-2,3-dibromobutane.

Debromination of meso-2,3-Dibromobutane

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve meso-2,3-dibromobutane in acetone (B3395972).

-

Reagent Addition: Add a solution of sodium iodide in acetone to the flask.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure completion. The progress of the reaction can be monitored by the formation of a precipitate (sodium bromide) and the development of the characteristic brown color of iodine.

-

Work-up: After the reaction is complete, the mixture is cooled, and the precipitate is removed by filtration. The filtrate is then diluted with water and extracted with a low-boiling organic solvent (e.g., pentane).

-

Purification: The organic extracts are combined, washed with a sodium thiosulfate solution to remove iodine, dried over an anhydrous drying agent, and the solvent is carefully removed by distillation to isolate the volatile trans-2-butene.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of meso-2,3-dibromobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of meso-2,3-dibromobutane are relatively simple.

¹H NMR: The two methine protons (CH-Br) are chemically equivalent, as are the six methyl protons (CH₃). This results in two signals in the ¹H NMR spectrum.

¹³C NMR: Similarly, the two methine carbons and the two methyl carbons are equivalent, leading to two signals in the ¹³C NMR spectrum.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.7 | Doublet | ~6.8 |

| CH-Br | ~4.1 | Quartet | ~6.8 |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| CH-Br | ~55 |

General Protocol for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified meso-2,3-dibromobutane.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Safety Information

Meso-2,3-dibromobutane should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

-

Hazards: Causes serious eye irritation. May cause skin and respiratory irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Meso-2,3-dibromobutane is a fundamentally important molecule for understanding the principles of stereochemistry. Its well-defined structure, stereospecific synthesis, and characteristic reactions make it an excellent model compound for both educational and research purposes. This technical guide has provided a detailed overview of its key properties and experimental procedures, offering a valuable resource for scientists and researchers in the field of organic chemistry. The data and protocols presented herein should facilitate the synthesis, characterization, and further investigation of this and related compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. sarthaks.com [sarthaks.com]

- 3. sarthaks.com [sarthaks.com]

- 4. Meso`-` and racemic `-2,3-`dibromobutane on reaction with `Nal` in acetone give `:` [allen.in]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 2,3-Dibromobutane, (+/-) + meso, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical properties of 2,3-dibromobutane isomers

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromobutane Isomers

Introduction

2,3-Dibromobutane (C₄H₈Br₂) is a halogenated alkane that serves as a key model in the study of stereoisomerism.[1] The molecule contains two chiral centers at carbons 2 and 3, giving rise to multiple stereoisomers.[2][3] Understanding the distinct physical properties of these isomers is crucial for their identification, separation, and application in various chemical syntheses. This guide provides a comprehensive overview of the physical properties of the stereoisomers of 2,3-dibromobutane, detailed experimental protocols for their determination, and logical diagrams to illustrate their relationships and measurement workflows.

Stereoisomerism in 2,3-Dibromobutane

A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers.[3] For 2,3-dibromobutane, with two chiral centers, this would suggest a maximum of four stereoisomers. However, due to the symmetrical nature of the substitution on the butane (B89635) chain, only three distinct stereoisomers exist.[2][4] These are:

-

A pair of enantiomers : (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. Enantiomers are non-superimposable mirror images of each other and are optically active.[1][2]

-

A meso compound : (2R,3S)-2,3-dibromobutane. This isomer possesses an internal plane of symmetry, which makes it achiral and optically inactive, despite having two chiral centers.[1][2][3]

The relationship between these isomers is critical; the two enantiomers are diastereomers of the meso compound. While enantiomers share identical physical properties (except for the direction of rotation of plane-polarized light), diastereomers have distinct physical properties, which allows for their separation using standard laboratory techniques like distillation or chromatography.[2]

Physical Properties Data

The quantitative physical properties of the 2,3-dibromobutane isomers are summarized in the table below. The (±) or dl- designation refers to the racemic mixture of the two enantiomers.

| Physical Property | meso-2,3-dibromobutane (B1593828) | (±)-2,3-dibromobutane (Racemic Mixture) |

| CAS Number | 5780-13-2[5] | 5408-86-6[6] |

| Molecular Weight | 215.91 g/mol [7] | 215.91 g/mol [8] |

| Melting Point (°C) | -24[9][10] | - |

| Boiling Point (°C) | 157[9]; 161[5]; 73-74 (at 47 mmHg)[11] | 161[12]; 166-167[13]; 103-108 (at 160 mmHg)[6][14] |

| Density (g/mL) | 1.792[9]; 1.774 (g/cm³)[5]; 1.767 (at 25°C)[11] | 1.789 (at 20°C)[12]; 1.756 (at 25°C)[6][14] |

| Refractive Index (n₂₀/D) | 1.515[9]; 1.502[5]; 1.51[11] | 1.5126[6][14] |

Experimental Protocols

Accurate determination of physical properties is essential for isomer identification and purity assessment. Standard protocols for key measurements are detailed below.

Determination of Melting Point

The melting point is a crucial property for identifying a solid compound and assessing its purity.[15] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[16] Impurities tend to lower the melting point and broaden the melting range.[16][17]

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the solid organic compound is finely crushed.[18] The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the powder into the closed end, aiming for a sample height of 1-2 cm.[18]

-

Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp device.[16]

-

Heating and Observation: The sample is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.[16]

-

Data Recording: Two temperatures are recorded:

-

Reporting: The melting point is reported as the range T₁ – T₂. For high accuracy, the measurement should be repeated, and the average of consistent values taken.[16]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For haloalkanes, the boiling point generally increases with molecular mass and decreases with branching of the alkyl chain.[19][20]

Methodology (Micro Boiling Point Determination):

-

Sample Preparation: A small volume (a few milliliters) of the liquid isomer is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then attached to a thermometer and heated in a suitable bath (e.g., Thiele tube).

-

Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Determination of Density

Density is the mass of a substance per unit volume. It is a characteristic property that can be used to differentiate between liquid diastereomers.

Methodology (Pycnometer Method):

-

Initial Measurement: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately on an analytical balance (m₁).[21]

-

Sample Measurement: The pycnometer is filled with the liquid isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The filled pycnometer is weighed again (m₂).[21]

-

Reference Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

-

Calculation:

-

Mass of the liquid isomer = m₂ - m₁

-

Mass of the reference liquid = m₃ - m₁

-

Volume of the pycnometer = (Mass of reference liquid) / (Density of reference liquid at the experimental temperature)

-

Density of the liquid isomer = (Mass of the liquid isomer) / (Volume of the pycnomenon)

-

References

- 1. fiveable.me [fiveable.me]

- 2. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. The total number of stereoisomers of rm23 dibromobutane class 11 chemistry CBSE [vedantu.com]

- 5. meso-2,3-dibromobutane | 5780-13-2 [chemnet.com]

- 6. chembk.com [chembk.com]

- 7. meso-2,3-dibromobutane (CAS 5780-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. meso-2,3-dibromobutane [stenutz.eu]

- 10. (2R,3S)-dibromobutane [stenutz.eu]

- 11. meso-2,3-Dibromobutane 98 5780-13-2 [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. 2,3-Dibromobutane, (+/-) + meso, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 2,3-DIBROMOBUTANE | 5408-86-6 [chemicalbook.com]

- 15. pennwest.edu [pennwest.edu]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. byjus.com [byjus.com]

- 19. CK12-Foundation [flexbooks.ck12.org]

- 20. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 21. mt.com [mt.com]

Synthesis of 2,3-Dibromobutane from But-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 2,3-dibromobutane from but-2-ene, with a focus on the stereospecific nature of the reaction, experimental protocols, and the physical properties of the resulting stereoisomers. The electrophilic addition of bromine to an alkene is a fundamental reaction in organic chemistry, and the use of cis- and trans-but-2-ene as starting materials provides a classic example of stereospecificity.

Reaction Mechanism and Stereochemistry

The reaction of but-2-ene with bromine (Br₂) proceeds via an electrophilic addition mechanism. The initial step involves the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion (Br⁻) in an anti-addition fashion, meaning the two bromine atoms add to opposite faces of the original double bond.[1]

The stereochemistry of the starting but-2-ene isomer dictates the stereochemistry of the resulting 2,3-dibromobutane product:

-

cis-But-2-ene undergoes anti-addition of bromine to yield a racemic mixture of (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane.[2]

-

trans-But-2-ene undergoes anti-addition of bromine to produce the achiral meso-2,3-dibromobutane (B1593828).[3]

This stereospecificity is a key feature of this reaction and is a direct consequence of the bromonium ion mechanism.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of racemic and meso-2,3-dibromobutane. Specific quantities and conditions may be optimized for desired scale and purity.

Synthesis of Racemic (2R,3R/2S,3S)-2,3-Dibromobutane from cis-But-2-ene

A solution of cis-but-2-ene in a suitable inert solvent, such as carbon tetrachloride (CCl₄), is treated with an equimolar amount of bromine. The reaction is typically carried out at a low temperature to control its exothermicity. The disappearance of the reddish-brown color of bromine indicates the completion of the reaction.

Work-up and Purification: The reaction mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with water and then brine. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The resulting racemic 2,3-dibromobutane can be further purified by fractional distillation.

Synthesis of meso-2,3-Dibromobutane from trans-But-2-ene

The procedure is analogous to the synthesis from cis-but-2-ene. A solution of trans-but-2-ene in an inert solvent like carbon tetrachloride is reacted with an equimolar amount of bromine at a controlled low temperature.

Work-up and Purification: The work-up procedure is identical to that for the racemic mixture, involving washing with sodium bisulfite solution, water, and brine, followed by drying and solvent removal. The resulting meso-2,3-dibromobutane can be purified by distillation or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the reactants and products.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| cis-But-2-ene | C₄H₈ | 56.11 | 3.7 | 0.621 |

| trans-But-2-ene | C₄H₈ | 56.11 | 0.9 | 0.604 |

| Bromine | Br₂ | 159.81 | 58.8 | 3.102 |

| Racemic 2,3-Dibromobutane | C₄H₈Br₂ | 215.91 | 158-160 | ~1.8 |

| meso-2,3-Dibromobutane | C₄H₈Br₂ | 215.91 | 156-158 | 1.792[4] |

Table 2: Stereoisomer Properties

| Stereoisomer | IUPAC Name | Chirality | Melting Point (°C) |

| (2R,3R)-2,3-Dibromobutane | (2R,3R)-2,3-dibromobutane | Chiral | - |

| (2S,3S)-2,3-Dibromobutane | (2S,3S)-2,3-dibromobutane | Chiral | - |

| meso-2,3-Dibromobutane | (2R,3S)-2,3-dibromobutane | Achiral | ~19 |

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Caption: Reaction pathway for the bromination of cis-but-2-ene.

Caption: Reaction pathway for the bromination of trans-but-2-ene.

Caption: General experimental workflow for the synthesis of 2,3-dibromobutane.

References

An In-depth Technical Guide to the Chiral Centers of 2,3-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of 2,3-dibromobutane, a molecule that serves as a fundamental model for understanding the implications of multiple chiral centers in organic chemistry. A thorough understanding of its stereoisomers is crucial for applications in stereoselective synthesis and drug development, where specific spatial arrangements of atoms can dictate biological activity.

Introduction to the Stereochemistry of 2,3-Dibromobutane

2,3-Dibromobutane possesses two chiral centers at carbons C2 and C3. This structural feature gives rise to a fascinating case of stereoisomerism, resulting in three distinct stereoisomers rather than the theoretically possible four (2^n, where n=2). This is due to the presence of a meso compound, an achiral member of a set of diastereomers that also includes at least one chiral member.[1][2]

The three stereoisomers of 2,3-dibromobutane are:

-

A pair of enantiomers : (2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane. These are non-superimposable mirror images of each other and are optically active.[3]

-

A meso compound : (2R,3S)-2,3-dibromobutane, which is identical to its (2S,3R) mirror image. This molecule has a plane of symmetry, rendering it achiral and optically inactive.[1][2]

The relationship between the meso form and either of the enantiomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[3]

Physical and Spectroscopic Properties of 2,3-Dibromobutane Stereoisomers

The differing spatial arrangements of the bromine atoms in the stereoisomers of 2,3-dibromobutane lead to distinct physical and spectroscopic properties. While enantiomers share identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light.[4] Diastereomers, on the other hand, exhibit different physical properties, which allows for their separation.[4]

Table 1: Physical Properties of 2,3-Dibromobutane Stereoisomers

| Property | (2R,3R)-2,3-dibromobutane | (2S,3S)-2,3-dibromobutane | meso-2,3-dibromobutane (B1593828) | Racemic (±)-2,3-dibromobutane |

| Configuration | (2R,3R) | (2S,3S) | (2R,3S) | 50:50 mixture of (2R,3R) and (2S,3S) |

| Optical Activity | Optically Active | Optically Active | Optically Inactive | Optically Inactive |

| Specific Rotation [α]D | Not available | -5.756º[5] | 0º | 0º |

| Boiling Point (°C) | Not available | Not available | 157[6] | 103-108 at 160 mmHg[7] |

| Melting Point (°C) | Not available | Not available | -24[6] | -24[7] |

| Density (g/mL at 25°C) | Not available | Not available | 1.792[8] | 1.756[7] |

| Refractive Index (n20/D) | Not available | Not available | 1.515[8] | 1.5126[7] |

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the diastereomers of 2,3-dibromobutane.

-

¹H NMR Spectroscopy: The proton NMR spectra of the meso and racemic forms are expected to show differences in chemical shifts and coupling constants due to the different magnetic environments of the protons.

-

¹³C NMR Spectroscopy: Similarly, the carbon NMR spectra will exhibit distinct signals for the meso and enantiomeric pairs, reflecting their different symmetries. The meso compound, having a plane of symmetry, will show fewer signals than the chiral enantiomers.

-

IR Spectroscopy: While the IR spectra of diastereomers are generally different, the differences for molecules like 2,3-dibromobutane may be subtle. However, careful analysis of the fingerprint region can reveal variations in vibrational modes corresponding to their unique structures.

Experimental Protocols

The stereospecific synthesis of the different stereoisomers of 2,3-dibromobutane is a classic example in organic chemistry, typically achieved through the halogenation of geometric isomers of 2-butene.

Synthesis of meso-2,3-Dibromobutane via Bromination of cis-2-Butene (B86535)

Principle: The anti-addition of bromine to cis-2-butene results in the formation of the meso diastereomer. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

Materials:

-

cis-2-Butene

-

Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, CCl₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve cis-2-butene in an inert solvent and cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel with continuous stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.

-

Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The resulting crude product is meso-2,3-dibromobutane. Further purification can be achieved by distillation.

Synthesis of Racemic (±)-2,3-Dibromobutane via Bromination of trans-2-Butene

Principle: The anti-addition of bromine to trans-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.

Materials:

-

trans-2-Butene

-

Bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, CCl₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Follow the same procedure as for the synthesis of the meso compound, but substitute trans-2-butene for cis-2-butene.

-

The product obtained will be a racemic mixture of the enantiomers of 2,3-dibromobutane.

Separation of Diastereomers

The meso and racemic forms of 2,3-dibromobutane, being diastereomers, have different physical properties and can be separated by standard laboratory techniques such as fractional distillation.[9] Due to their different boiling points, careful distillation can yield the individual diastereomeric products.

Resolution of Racemic (±)-2,3-Dibromobutane

The separation of the enantiomers from the racemic mixture requires a process called resolution. Since enantiomers have identical physical properties, they cannot be separated by simple physical means.

Methods for Resolution:

-

Chemical Resolution: This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. These diastereomeric salts or derivatives can then be separated by physical methods like crystallization or chromatography. Following separation, the original enantiomers are regenerated.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation.[10]

Visualizing Stereochemical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes described in this guide.

Caption: Stereochemical relationships between the isomers of 2,3-dibromobutane.

References

- 1. (2S,3S)-Dibrombutan | C4H8Br2 | CID 23270428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 5. Solved (2S,3S)-2,3-dibromobutane has a specific rotation of | Chegg.com [chegg.com]

- 6. (2R,3S)-dibromobutane [stenutz.eu]

- 7. 2,3-Dibromobutane [chembk.com]

- 8. meso-2,3-dibromobutane [stenutz.eu]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

optical activity of 2,3-dibromobutane stereoisomers

An In-depth Technical Guide on the Optical Activity of 2,3-Dibromobutane Stereoisomers

Introduction

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern chemistry and drug development. A molecule's spatial configuration can profoundly influence its physical properties and biological activity. A key manifestation of stereochemistry is optical activity, the ability of a chiral molecule to rotate the plane of polarized light.[1][2] 2,3-Dibromobutane serves as an excellent model compound for understanding the relationship between stereoisomerism and optical activity. It contains two chiral centers, leading to the formation of multiple stereoisomers with distinct optical properties.[3][4] This guide provides a detailed examination of the stereoisomers of 2,3-dibromobutane, their respective optical activities, and the experimental protocols used for their measurement.

Stereoisomers of 2,3-Dibromobutane

A molecule with 'n' chiral centers can have a maximum of 2ⁿ stereoisomers.[4][5] For 2,3-dibromobutane, which has two chiral centers (at C2 and C3), one might expect 2² = 4 stereoisomers.[4][5] The four possible configurations are (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[5]

However, because the substituents on both chiral carbons are identical (a hydrogen atom, a bromine atom, a methyl group, and the other substituted carbon), the molecule possesses a degree of symmetry. This results in only three distinct stereoisomers: a pair of enantiomers and a meso compound.[3][6]

-

Enantiomers: The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other.[5] These are chiral and, therefore, optically active.[7]

-

Meso Compound: The (2R,3S) and (2S,3R) configurations are, in fact, the same achiral compound due to an internal plane of symmetry.[3][8] This is known as a meso compound. Despite having chiral centers, meso compounds are achiral overall and thus optically inactive.[7][9]

-

Diastereomers: The relationship between one of the enantiomers (e.g., 2R,3R) and the meso isomer (2R,3S) is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.[3]

References

- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Specific rotation - Wikipedia [en.wikipedia.org]

- 3. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 4. total number of optical isomers possible for 2,3-dibromobutane - askIITians [askiitians.com]

- 5. forum.prutor.ai [forum.prutor.ai]

- 6. allen.in [allen.in]

- 7. fiveable.me [fiveable.me]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of 2,3-Dibromobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 2,3-dibromobutane, detailing their IUPAC nomenclature, physical properties, and stereospecific synthesis and separation protocols. The presence of two chiral centers in 2,3-dibromobutane gives rise to three distinct stereoisomers: a pair of enantiomers and a meso compound, each with unique chemical and physical characteristics.

Stereoisomers of 2,3-Dibromobutane

The molecule 2,3-dibromobutane (C₄H₈Br₂) possesses two chiral carbon atoms at positions 2 and 3. This leads to the existence of three stereoisomers:

-

(2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane : These two isomers are non-superimposable mirror images of each other and are therefore a pair of enantiomers. They exhibit equal and opposite optical rotation.

-

(2R,3S)-2,3-dibromobutane : This isomer has a plane of symmetry and is therefore achiral, despite having two chiral centers. This is known as a meso compound. Due to its achiral nature, it is optically inactive. The (2S,3R) configuration represents the same meso compound.

These stereoisomeric relationships are fundamental to understanding the chemical behavior and biological activity of chiral molecules.

Data Presentation: Physical Properties

The distinct spatial arrangements of the bromine atoms in the stereoisomers of 2,3-dibromobutane lead to differences in their physical properties. A summary of these properties is presented in the table below for easy comparison.

| Property | (2R,3R)-2,3-dibromobutane | (2S,3S)-2,3-dibromobutane | meso-2,3-dibromobutane (B1593828) ((2R,3S)) | Racemic (±)-2,3-dibromobutane |

| IUPAC Name | (2R,3R)-2,3-dibromobutane | (2S,3S)-2,3-dibromobutane | (2R,3S)-2,3-dibromobutane | (±)-2,3-dibromobutane |

| CAS Number | 58560-19-3[1] | 49623-63-4 | 5780-13-2[2] | 5408-86-6[3] |

| Boiling Point | 157 °C (estimated) | 157 °C (estimated) | 157 °C[2] | 103-108 °C at 160 mmHg |

| Melting Point | Not readily available | Not readily available | -24 °C[2] | Not readily available |

| Density (g/mL) | Not readily available | Not readily available | 1.792 at 20 °C[2] | 1.756 at 25 °C[3] |

| Specific Rotation (--INVALID-LINK--) | +5.756° (inferred) | -5.756° | 0° (achiral) | 0° (racemic mixture) |

Logical Relationships of 2,3-Dibromobutane Isomers

The relationships between the different stereoisomers of 2,3-dibromobutane can be visualized as follows:

Caption: Stereoisomeric relationships of 2,3-dibromobutane.

Experimental Protocols

Stereospecific Synthesis

The stereoisomers of 2,3-dibromobutane can be synthesized with high stereoselectivity from the corresponding stereoisomers of 2-butene.

Synthesis of meso-2,3-dibromobutane from trans-2-butene:

The anti-addition of bromine to trans-2-butene yields meso-2,3-dibromobutane.

Protocol:

-

In a fume hood, dissolve trans-2-butene in a suitable inert solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of trans-2-butene. The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

-

Continue the addition until a faint bromine color persists.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain meso-2,3-dibromobutane.

-

Purify the product by distillation if necessary.

Synthesis of racemic (±)-2,3-dibromobutane from cis-2-butene (B86535):

The anti-addition of bromine to cis-2-butene results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.

Protocol:

-

Follow the same procedure as for the synthesis of the meso isomer, but use cis-2-butene as the starting material.

-

The resulting product will be a racemic mixture of the two enantiomers.

Stereospecific Synthesis from Diethyl Tartrate

A more advanced stereospecific synthesis can be achieved starting from the enantiomerically pure forms of diethyl tartrate. This multi-step synthesis provides a route to the individual enantiomers of 2,3-dibromobutane.

Workflow for the Synthesis of (2R,3R)-2,3-dibromobutane from Diethyl D-tartrate:

Caption: Synthetic pathway to (2R,3R)-2,3-dibromobutane.

A similar pathway starting from Diethyl L-tartrate would yield (2S,3S)-2,3-dibromobutane.

Resolution of Enantiomers

The separation of the racemic mixture of (±)-2,3-dibromobutane into its individual enantiomers is a critical process in stereochemistry.

1. Fractional Crystallization of Diastereomeric Derivatives:

This classical method involves converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by fractional crystallization.

Protocol:

-

React the racemic mixture of 2,3-dibromobutane with an enantiomerically pure chiral resolving agent. For a dihaloalkane, this would typically involve a multi-step conversion to a derivative with a functional group amenable to salt formation, such as a carboxylic acid or an amine.

-

The resulting mixture of diastereomeric salts will have different solubilities in a given solvent.

-

Perform fractional crystallization by dissolving the diastereomeric mixture in a suitable hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first.

-

Separate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Regenerate the individual enantiomers of 2,3-dibromobutane from the separated diastereomers by removing the chiral resolving agent through an appropriate chemical reaction.

2. Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.

Protocol:

-

Select a suitable chiral stationary phase (CSP) that can differentiate between the two enantiomers of 2,3-dibromobutane.

-

Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol.

-

Dissolve the racemic mixture of 2,3-dibromobutane in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

The two enantiomers will interact differently with the CSP, leading to different retention times and their separation.

-

Detect the separated enantiomers using a suitable detector, such as a UV detector.

-

For preparative separation, collect the fractions corresponding to each enantiomer as they elute from the column.

This technical guide provides a foundational understanding of the stereoisomers of 2,3-dibromobutane, essential for professionals in chemical research and drug development. The provided data and protocols serve as a valuable resource for the synthesis, separation, and characterization of these important chiral molecules.

References

Stability of 2,3-Dibromobutane Conformers: A Technical Guide

Introduction

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the physical properties, reactivity, and biological interactions of molecules. The spatial arrangement of atoms, dictated by rotation around single bonds, gives rise to various conformers with distinct energy levels. 2,3-Dibromobutane serves as an excellent model system for understanding the interplay of steric hindrance, torsional strain, and dipole-dipole interactions that govern conformational stability. This technical guide provides an in-depth analysis of the conformational landscape of the stereoisomers of 2,3-dibromobutane, supported by quantitative data, experimental methodologies, and logical visualizations for researchers in chemistry and drug development.

2,3-Dibromobutane exists as three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-dibromobutane, and an achiral meso compound, (2R,3S)-dibromobutane. The conformational preferences of these isomers differ significantly due to their distinct spatial arrangements. The analysis focuses on the rotation around the central C2-C3 bond, which gives rise to staggered (anti and gauche) and eclipsed conformations.

Conformational Analysis of meso-2,3-Dibromobutane (B1593828)

The meso isomer is characterized by an internal plane of symmetry in certain conformations. Its most stable conformation is the anti-periplanar (anti) form, where the two bulky bromine atoms are positioned at a 180° dihedral angle. This arrangement minimizes both steric repulsion between the bromine atoms and the methyl groups, and unfavorable dipole-dipole repulsion between the polar C-Br bonds.

Rotation by 120° from the anti form leads to two equivalent gauche conformations, where the bromine atoms are at a 60° dihedral angle. These gauche forms are less stable than the anti form due to increased steric strain and dipole-dipole repulsion between the adjacent bromine atoms. The energy difference between the anti and gauche conformers in the meso isomer is approximately 1.4 kcal/mol. The fully eclipsed conformation, where methyl groups and bromine atoms are aligned, represents the highest energy state due to maximal steric and torsional strain.

Conformational Analysis of Chiral (RR/SS) 2,3-Dibromobutane

For the chiral enantiomers (e.g., 2R,3R-dibromobutane), no single conformation possesses a center of symmetry or a plane of symmetry. Three distinct staggered conformations exist: one in which the bromine atoms are anti to each other, and two different gauche conformations. In the anti-conformer (relative to the bromine atoms), the methyl groups are gauche to each other, introducing steric strain. In the gauche conformers, various gauche interactions exist between methyl/methyl, methyl/bromine, and bromine/bromine pairs, leading to a more complex energy landscape compared to the meso isomer.

Data Presentation: Relative Conformer Energies

The relative energies of the stable staggered conformers of 2,3-dibromobutane have been determined through computational chemistry and spectroscopic methods. The data, converted to kcal/mol for standardized comparison (1 kcal = 4.184 kJ), is summarized below.

| Stereoisomer | Conformer Description | Dihedral Angle (Br-C-C-Br) | Gauche Interactions | Relative Energy (kcal/mol) |

| meso | Anti | 180° | 2 x (Me/Br) | 0 (Reference) |

| meso | Gauche | 60° | 1 x (Br/Br), 1 x (Me/Me), 1 x (Me/Br) | ~1.4 |

| (2R,3R)/(2S,3S) | Anti (Br/Br), Gauche (Me/Me) | 180° | 1 x (Me/Me), 2 x (Me/Br) | ~0.74 |

| (2R,3R)/(2S,3S) | Gauche-1 (Br/Br), Anti (Me/Me) | 60° | 1 x (Br/Br), 2 x (Me/Br) | ~1.10 |

| (2R,3R)/(2S,3S) | Gauche-2 (Br/Me), Gauche (Me/Br) | 60° | 1 x (Me/Me), 1 x (Br/Br), 1 x (Me/Br) | ~1.70 |

Note: Relative energies for the chiral isomer are calculated based on gauche interaction energy values from spectroscopic analysis: Me/Me = 0.79 kcal/mol (3.3 kJ/mol), Me/Br = 0.19 kcal/mol (0.8 kJ/mol), Br/Br = 0.72 kcal/mol (3.0 kJ/mol). The reference energy for the meso-anti conformer is calculated as 2 * 0.19 = 0.38 kcal/mol, and all other energies are reported relative to this value being set to zero for clarity.

Mandatory Visualization

The following diagram illustrates the potential energy changes during the rotation around the C2-C3 bond of meso-2,3-dibromobutane.

Experimental Protocols

The determination of conformational energies and populations relies on a combination of spectroscopic techniques and computational methods. The following are generalized protocols for two key experimental approaches.

Variable-Temperature NMR (VT-NMR) Spectroscopy

This technique allows for the determination of thermodynamic parameters (ΔG°, ΔH°, ΔS°) for processes involving the exchange between two or more conformers.

Methodology:

-

Sample Preparation: A dilute solution (5-20 mM) of 2,3-dibromobutane is prepared in a deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d8 (B116792) for low temperatures or tetrachloroethane-d2 for high temperatures).

-

Data Acquisition: A series of high-resolution ¹H NMR spectra are recorded at various temperatures. The temperature range is chosen to span the coalescence point—the temperature at which the separate signals from the exchanging conformers merge into a single broad peak. For 2,3-dibromobutane, this would typically range from ambient temperature down to approximately -80°C (193 K).

-

Spectral Analysis: At temperatures well below coalescence, separate signals for each conformer (e.g., anti and gauche) may be resolved. The relative populations of the conformers (K_eq) at each temperature can be determined by integrating the distinct signals corresponding to each species.

-

Thermodynamic Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated at each temperature using the equation: ΔG° = -RT ln(K_eq).

-

Van't Hoff Analysis: A plot of ln(K_eq) versus 1/T (a van't Hoff plot) is constructed. The slope of this plot is equal to -ΔH°/R and the y-intercept is ΔS°/R, allowing for the determination of the enthalpy and entropy differences between the conformers.

Gas-Phase Electron Diffraction (GED)

GED is a powerful method for determining the precise molecular structure of free molecules in the gas phase, without interference from intermolecular forces.

Methodology:

-

Sample Introduction: The 2,3-dibromobutane sample is vaporized under high vacuum (typically 10⁻⁷ mbar) and effused through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40 keV) is directed perpendicularly through the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., photographic plates or a CCD camera). To compensate for the steep decline in scattering intensity with angle, a rotating sector is often placed in front of the detector.

-

Data Processing: The diffraction pattern is converted from a function of distance on the detector to a function of the scattering angle or momentum transfer (s). The experimental molecular scattering intensity is obtained after subtracting the atomic scattering background.

-

Structure Refinement: A theoretical model of the molecule's geometry is constructed. This model includes multiple conformers (anti, gauche). The theoretical scattering pattern for a given mixture of these conformers is calculated and compared to the experimental data. A least-squares refinement process is used to adjust the bond lengths, bond angles, dihedral angles, and the mole fractions of each conformer to achieve the best possible fit between the calculated and experimental patterns. This process is often supplemented with data from high-level computational calculations to constrain the refinement.

2,3-dibromobutane CAS number and safety data

An In-Depth Technical Guide to 2,3-Dibromobutane

This guide provides comprehensive technical information regarding 2,3-dibromobutane, including its chemical identifiers, safety data, physical and chemical properties, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Properties

2,3-Dibromobutane is a halogenated hydrocarbon with the chemical formula C₄H₈Br₂.[1][2][3] It exists as three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-dibromobutane) which form a racemic mixture, and an achiral meso compound ((2R,3S)-dibromobutane).[4] The general CAS number for 2,3-dibromobutane, often referring to a mixture of its stereoisomers, is 5408-86-6 .[1][2][3][5][6][7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2,3-dibromobutane. Data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₄H₈Br₂ | [1][2][3][6] |

| Molar Mass | 215.91 g/mol | [1][2][3][5] |

| Appearance | Colorless liquid | [9][10] |

| Density | 1.756 g/mL at 25°C | [5][11][12] |

| Boiling Point | 103-108 °C at 160 mm Hg | [5][11][12] |

| Refractive Index (n20/D) | 1.5126 | [5][12] |

| Flash Point | >230 °F (>110 °C) | [11] |

| Stability | Stable under normal conditions. | [5][11][12] |

| InChI Key | BXXWFOGWXLJPPA-UHFFFAOYSA-N | [2][3][8] |

| SMILES | CC(Br)C(Br)C | [6][9] |

Safety and Hazard Information

2,3-Dibromobutane is classified as a hazardous substance. The following data is synthesized from multiple Safety Data Sheets (SDS).

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity – single exposure | Category 3 | May cause respiratory irritation |

Safety and Handling Precautions

| Precautionary Area | Recommendations |

| Prevention | Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, eye, and face protection. Avoid breathing mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[10][13][14] |

| Storage | Store in a dry, cool, and well-ventilated place.[10][13] Keep the container tightly closed.[13] Store away from incompatible materials such as strong oxidizing agents.[5][11][12][14] |

| First Aid | If Swallowed: Get medical help. Rinse mouth.[13] If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice. Take off contaminated clothing and wash before reuse.[13][14] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][14] If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[10][14] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10] |

Experimental Protocols

This section details methodologies for the synthesis and key reactions of 2,3-dibromobutane.

Synthesis of meso-2,3-Dibromobutane (B1593828) from Propyne (B1212725)

This synthesis involves a four-step process starting from propyne.[15][16]

Methodology:

-

Deprotonation of Propyne: Propyne is reacted with a strong base, such as sodamide (NaNH₂), in liquid ammonia. The sodamide removes the acidic terminal proton from propyne to form a sodium propynide salt.[15]

-

Alkylation to form But-2-yne: The resulting propynide anion acts as a nucleophile and is reacted with an alkylating agent like methyl bromide (CH₃Br) or methyl iodide (CH₃I) to form but-2-yne.[15]

-

Partial Hydrogenation to cis-But-2-ene: But-2-yne undergoes syn-hydrogenation to yield cis-but-2-ene. This is achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), with hydrogen gas.[15]

-

Bromination to meso-2,3-Dibromobutane: cis-But-2-ene is then reacted with molecular bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an anti-addition mechanism, resulting in the formation of meso-2,3-dibromobutane.[15]

Synthesis of Racemic 2,3-Dibromobutane from But-2-yne

A similar pathway can be used to generate the racemic mixture.

Methodology:

-

Steps 1 & 2: Follow steps 1 and 2 from the protocol above to synthesize but-2-yne from propyne.

-

Reduction to trans-But-2-ene: But-2-yne is reduced to trans-but-2-ene using a dissolving metal reduction, typically with sodium metal in liquid ammonia.

-

Bromination to Racemic 2,3-Dibromobutane: The anti-addition of bromine (Br₂) to trans-but-2-ene results in the formation of the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.

Stereospecific Elimination Reaction

The reaction of 2,3-dibromobutane stereoisomers with sodium iodide in acetone (B3395972) is a classic example of a stereospecific E2 elimination.[17][18]

Methodology:

-

Reactant Preparation: Prepare separate solutions of meso-2,3-dibromobutane and racemic-2,3-dibromobutane in acetone.

-

Reaction Initiation: Add a solution of sodium iodide (NaI) in acetone to each of the dibromobutane solutions. The reaction is typically performed at room temperature or with gentle heating.

-

Mechanism: The iodide ion acts as a catalyst and a nucleophile, inducing an anti-elimination of the two bromine atoms.

-

Product Analysis: The stereochemistry of the resulting alkene product is determined by the stereochemistry of the starting material.

Logical Relationships: Stereoisomerism

2,3-dibromobutane has two stereocenters (at C2 and C3), leading to the possibility of 2² = 4 stereoisomers. However, due to a plane of symmetry in the (2R,3S) configuration, this isomer is an achiral meso compound. The other two, (2R,3R) and (2S,3S), are chiral and exist as a pair of non-superimposable mirror images, known as enantiomers.[4]

References

- 1. scbt.com [scbt.com]

- 2. 2,3-Dibromobutane 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Butane, 2,3-dibromo- [webbook.nist.gov]

- 4. fiveable.me [fiveable.me]

- 5. chembk.com [chembk.com]

- 6. chemscene.com [chemscene.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Butane, 2,3-dibromo- [webbook.nist.gov]